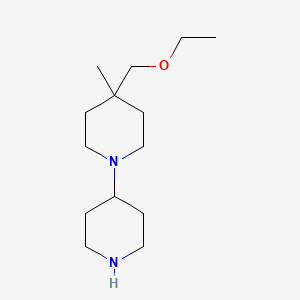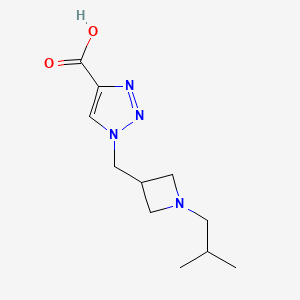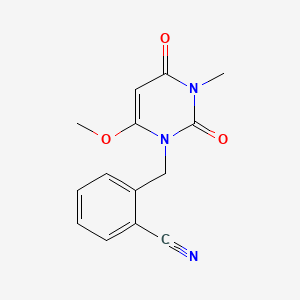
Desfluoroenrofloxacin Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desfluoroenrofloxacin Hydrochloride is a derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This compound is known for its potent antibacterial properties, targeting a broad spectrum of Gram-negative and Gram-positive bacteria. This compound is particularly effective due to its enhanced solubility and bioavailability compared to its parent compound, enrofloxacin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desfluoroenrofloxacin Hydrochloride involves the chemical modification of enrofloxacin. The process typically includes the removal of the fluorine atom from the enrofloxacin molecule, followed by the addition of hydrochloride to enhance its solubility. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the de-fluorination and subsequent hydrochloride addition .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high production rates .
Analyse Chemischer Reaktionen
Types of Reactions: Desfluoroenrofloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Desfluoroenrofloxacin Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of de-fluorination on fluoroquinolone antibiotics.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Explored for potential use in treating bacterial infections in animals, with ongoing research into its efficacy and safety.
Industry: Utilized in the development of new veterinary pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
Desfluoroenrofloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. This mechanism is similar to that of other fluoroquinolones but with enhanced efficacy due to its improved solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Enrofloxacin: The parent compound, widely used in veterinary medicine.
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.
Moxifloxacin: A fluoroquinolone used in human medicine with a broader spectrum of activity
Uniqueness: Desfluoroenrofloxacin Hydrochloride stands out due to its enhanced solubility and bioavailability, making it more effective in certain applications compared to its parent compound, enrofloxacin. Its unique chemical structure, resulting from the removal of the fluorine atom, also contributes to its distinct pharmacokinetic properties .
Eigenschaften
Molekularformel |
C19H24ClN3O3 |
|---|---|
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H23N3O3.ClH/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25;/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25);1H |
InChI-Schlüssel |
QOAUVJCXVIPNQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)







![3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13426945.png)




![(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13426984.png)
